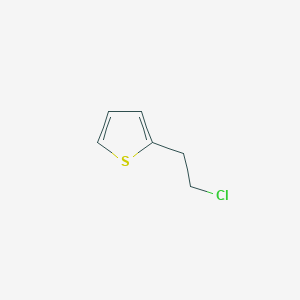

2-(2-Chloroethyl)thiophene

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2-(2-chloroethyl)thiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClS/c7-4-3-6-2-1-5-8-6/h1-2,5H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMOIXKQKOWLYEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10464992 | |

| Record name | 2-(2-chloroethyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10464992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19995-38-1 | |

| Record name | 2-(2-chloroethyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10464992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-(2-Chloroethyl)thiophene chemical properties and structure

Core Identity & Synthetic Utility in Thienopyridine Therapeutics

Executive Summary

2-(2-Chloroethyl)thiophene (CAS: 19995-38-1) acts as a critical electrophilic building block in the synthesis of thienopyridine-class antiplatelet agents, most notably Ticlopidine and Clopidogrel . Its structural significance lies in the reactive chloroethyl "tail" attached to the thiophene ring, which serves as a highly efficient alkylating motif for secondary amines.[1]

This guide details the physicochemical profile, industrial synthesis, and specific application of this molecule in drug development, focusing on the causality behind its reactivity and the safety protocols required for its handling.

Section 1: Chemical Identity & Physical Characterization[1][2]

The molecule consists of a thiophene ring substituted at the C2 position with a 2-chloroethyl group.[1][2][3] The chlorine atom acts as a leaving group, activating the ethyl chain for nucleophilic attack.[1]

| Property | Value | Notes |

| IUPAC Name | This compound | |

| CAS Number | 19995-38-1 | Distinct from 2-chlorothiophene (CAS 96-43-5) |

| Molecular Formula | C₆H₇ClS | |

| Molecular Weight | 146.64 g/mol | |

| Appearance | Colorless to pale yellow liquid | Darkens upon oxidation/polymerization |

| Boiling Point | 201°C (atm) / ~85°C (15 mmHg) | High BP requires vacuum distillation |

| Density | 1.191 g/mL | Denser than water |

| Flash Point | 96°C | Combustible |

| Solubility | Immiscible in water; soluble in DCM, THF, Toluene | Hydrophobic character |

Spectroscopic Profile (Predicted/Representative)

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 7.18 (dd, J=5.1, 1.2 Hz, 1H, H-5)

-

δ 6.94 (dd, J=5.1, 3.5 Hz, 1H, H-4)

-

δ 6.88 (dd, J=3.5, 1.2 Hz, 1H, H-3)

-

δ 3.78 (t, J=7.2 Hz, 2H, -CH₂Cl )

-

δ 3.22 (t, J=7.2 Hz, 2H, Thiophene-CH₂ -)

-

Note: The triplet at 3.78 ppm is diagnostic of the chloromethyl protons, significantly deshielded by the chlorine atom.

-

Section 2: Synthesis & Manufacturing Protocol

The industrial standard for synthesizing this compound involves the chlorination of 2-thiopheneethanol . This route is preferred over direct chloromethylation due to higher selectivity and avoidance of carcinogenic bis-chloromethyl ether byproducts.[1]

Reaction Workflow

The transformation utilizes Thionyl Chloride (

Figure 1: Synthesis pathway via Thionyl Chloride chlorination.

Detailed Experimental Protocol

Objective: Convert 100g of 2-thiopheneethanol to this compound.

-

Setup: Equip a 1L three-neck round-bottom flask with a magnetic stirrer, pressure-equalizing addition funnel, and a reflux condenser fitted with a gas scrubber (NaOH trap) to neutralize HCl/SO₂ emissions.

-

Solvation: Charge the flask with 2-thiopheneethanol (100g, 0.78 mol) and Dichloromethane (DCM, 400 mL) . Add Pyridine (68g, 1.1 equiv) to act as an HCl scavenger and catalyst.[1]

-

Cooling: Cool the solution to 0–5°C using an ice bath. Causality: Low temperature prevents polymerization of the thiophene ring under acidic conditions.

-

Addition: Add Thionyl Chloride (SOCl₂, 102g, 1.1 equiv) dropwise over 60 minutes. Maintain internal temperature <10°C.

-

Reaction: Remove ice bath and allow to warm to room temperature. Stir for 3 hours. Monitor via TLC (Hexane/EtOAc 9:1) or GC.[1][4][5]

-

Quench & Workup: Pour mixture onto ice-water (500g). Separate organic layer.[1][6][7] Wash aqueous layer with DCM (2x100 mL).[1]

-

Purification: Wash combined organics with 1M HCl (to remove pyridine), sat. NaHCO₃, and Brine.[1][8] Dry over MgSO₄.[1]

-

Isolation: Concentrate in vacuo. Distill the residue under high vacuum (0.5 mmHg) to obtain the pure oil.

Section 3: Pharmaceutical Application (Ticlopidine Synthesis)

The primary utility of this compound is in the construction of the thienopyridine scaffold found in Ticlopidine (Ticlid). The molecule undergoes a direct alkylation with o-chlorobenzylamine, followed by a Pictet-Spengler-type cyclization.

Reaction Mechanism[9]

-

Alkylation: The amine attacks the chloro-position, displacing chloride.[1]

-

Cyclization: Formaldehyde closes the ring between the amine nitrogen and the C3 position of the thiophene ring.[1]

Figure 2: Convergent synthesis of Ticlopidine using the topic molecule.

Why this route? Using this compound allows for a convergent synthesis where the "left" (thiophene) and "right" (chlorobenzyl) halves of the drug are assembled in a single alkylation step before the final ring closure. This is often more efficient than building the thienopyridine ring first and then alkylating the nitrogen.[1]

Section 4: Reactivity & Mechanism of Action

The high reactivity of this compound toward nucleophiles (amines, thiols) is driven by the formation of a transient episulfonium ion (analogous to the aziridinium ion in nitrogen mustards), although less stable.

-

Mechanism: The sulfur atom in the thiophene ring can assist in the displacement of the chlorine, creating a highly electrophilic cyclic intermediate that is rapidly attacked by nucleophiles.

-

Implication: This makes the molecule a potent alkylating agent.[1] In biological systems, this mimics the mechanism of DNA alkylation seen in mustard gases, necessitating strict safety controls.[1]

Section 5: Safety, Handling & Stability

Hazard Classification:

-

Vesicant/Irritant: Severe skin, eye, and respiratory irritant.[1][10] Can cause blistering.[1]

-

Sensitizer: Potential to cause allergic skin reactions.[1]

Storage Protocol:

-

Temperature: Store at 2–8°C.

-

Atmosphere: Store under Nitrogen or Argon.[1]

-

Stabilizers: Often stored with copper turnings or mild base to prevent acid-catalyzed polymerization.[1]

Emergency Procedures:

-

Skin Contact: Wash immediately with 5% sodium bicarbonate solution, then soap and water.[1] Do not use ethanol (increases absorption).[1]

-

Spill: Neutralize with dilute ammonia or sodium thiosulfate solution before absorbing on vermiculite.[1]

References

-

Synthesis of Thienopyridines

-

Chemical Properties & Safety

-

General Synthesis of Alkyl Chlorides

-

Ticlopidine Manufacturing

Sources

- 1. 2-Chlorothiophene | C4H3ClS | CID 7299 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. Page loading... [guidechem.com]

- 4. spectrabase.com [spectrabase.com]

- 5. Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-Thiopheneethanol | C6H8OS | CID 79400 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. CN103483310A - Synthesis method of 2-thiopheneethanol - Google Patents [patents.google.com]

- 9. CN103387497A - Preparation methods for clopidogrel and its intermediates--methyl alpha-bromo-2-chloro-phenylacetate and thiophene ethylamino-substituted methyl acetate - Google Patents [patents.google.com]

- 10. datasheets.scbt.com [datasheets.scbt.com]

- 11. 3-Chlorothiophene | C4H3ClS | CID 87017 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 2-(2-Chloroethyl)thiophene from Thiophene

Executive Summary

2-(2-Chloroethyl)thiophene is a pivotal building block in the synthesis of pharmaceuticals and agrochemicals, prized for its reactive chloroethyl group which facilitates further molecular elaboration.[1] This guide provides a comprehensive analysis of the most viable synthetic pathways for its preparation starting from thiophene. We will delve into two primary, field-proven routes: the Friedel-Crafts acylation pathway and the Grignard reagent pathway. Each method is critically evaluated based on its chemical principles, procedural intricacies, and practical considerations such as yield, safety, and scalability. This document is intended for researchers, chemists, and drug development professionals seeking a detailed, authoritative resource for the synthesis of this key intermediate.

Introduction

The thiophene nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous blockbuster drugs. The introduction of an ethyl chloride side chain at the 2-position creates a versatile electrophilic handle, enabling facile nucleophilic substitution reactions for the construction of more complex molecular architectures. This guide aims to move beyond a simple recitation of procedures by explaining the causality behind experimental choices, providing a robust framework for laboratory application and process optimization. We will explore the mechanistic underpinnings of each transformation, offering insights into why specific reagents and conditions are employed to maximize efficiency and purity.

Pathway 1: Friedel-Crafts Acylation Route

This pathway represents a direct and logical approach, building the carbon skeleton on the thiophene ring before functional group manipulation. The overall strategy involves a three-step sequence: acylation of thiophene to introduce a two-carbon chain, reduction of the resulting ketone to an alcohol, and finally, conversion of the alcohol to the target alkyl chloride.

Conceptual Overview & Mechanistic Rationale

-

Friedel-Crafts Acylation: The synthesis commences with the electrophilic aromatic substitution of thiophene with an acylating agent. Thiophene is highly activated towards electrophilic attack, with a strong preference for substitution at the 2-position. This regioselectivity is dictated by the superior resonance stabilization of the cationic intermediate (sigma complex) formed during attack at the C2 position, which allows for delocalization over three atoms, compared to only two for C3 attack.[2]

-

Choice of Acylating Agent & Catalyst: While one might consider using chloroacetyl chloride directly, this can lead to complications in subsequent reduction steps. A more robust method involves using acetyl chloride or acetic anhydride to form 2-acetylthiophene.[3][4][5][6] For the Lewis acid catalyst, stannic chloride (SnCl₄) is often preferred over the more potent aluminum chloride (AlCl₃), as it minimizes the polymerization of the electron-rich thiophene ring, a common side reaction with stronger Lewis acids.[3]

-

-

Reduction to Alcohol: The carbonyl group of 2-acetylthiophene is reduced to a secondary alcohol, 1-(thiophen-2-yl)ethanol. Sodium borohydride (NaBH₄) is an ideal reagent for this transformation due to its selectivity for ketones in the presence of the stable aromatic ring, mild reaction conditions, and operational simplicity.

-

Chlorination of Alcohol: The final step is the conversion of the hydroxyl group of 1-(thiophen-2-yl)ethanol into a chloride. Thionyl chloride (SOCl₂) is the reagent of choice for this conversion.[7] The reaction proceeds via the formation of a chlorosulfite intermediate, which converts the hydroxyl into an excellent leaving group. The subsequent displacement can occur through an SN2 mechanism (with inversion of configuration) or an SNi (internal nucleophilic substitution, with retention of configuration) mechanism, depending on the reaction conditions, particularly the presence or absence of a base like pyridine.[8][9] For a primary alcohol, the SN2 pathway is generally favored.

Workflow Diagram: Friedel-Crafts Acylation Pathway

Caption: Friedel-Crafts Acylation pathway for synthesizing this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 2-Acetylthiophene [3]

-

To a three-necked flask equipped with a stirrer, dropping funnel, and a calcium chloride tube, add thiophene (0.2 mol), acetyl chloride (0.2 mol), and dry benzene (200 mL).

-

Cool the solution to 0°C in an ice bath.

-

Add freshly distilled stannic chloride (0.2 mol) dropwise with efficient stirring over 40 minutes, maintaining the temperature below 10°C. A purple solid may precipitate.

-

After the addition is complete, remove the cooling bath and stir the mixture for an additional hour at room temperature.

-

Hydrolyze the reaction complex by slowly adding a mixture of 90 mL of water and 10 mL of concentrated hydrochloric acid.

-

Separate the organic (benzene) layer, wash it with water, and dry over anhydrous calcium chloride.

-

Distill off the benzene and any unreacted thiophene. The remaining liquid is distilled under reduced pressure to yield 2-acetylthiophene.

Step 2: Synthesis of 1-(Thiophen-2-yl)ethanol

-

Dissolve 2-acetylthiophene (0.1 mol) in methanol (150 mL) in a round-bottom flask and cool the solution to 0°C.

-

Add sodium borohydride (NaBH₄) (0.05 mol) portion-wise over 30 minutes, ensuring the temperature remains below 10°C.

-

After the addition, allow the mixture to warm to room temperature and stir for 2-3 hours.

-

Quench the reaction by the slow addition of 1M HCl until the solution is acidic.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x 50 mL).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield 1-(thiophen-2-yl)ethanol, which can be used in the next step without further purification.

Step 3: Synthesis of this compound [9]

-

In a flask equipped with a reflux condenser and a gas trap, add 1-(thiophen-2-yl)ethanol (0.1 mol).

-

Cool the flask in an ice bath and slowly add thionyl chloride (SOCl₂) (0.12 mol) dropwise with stirring.

-

After the addition is complete, remove the ice bath and gently heat the mixture to reflux for 1-2 hours. The evolution of SO₂ and HCl gas should be observed.

-

Cool the reaction mixture to room temperature.

-

Carefully pour the mixture onto crushed ice and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain pure this compound.

Data Summary: Pathway 1

| Step | Reaction | Key Reagents | Typical Yield | Key Considerations |

| 1 | Friedel-Crafts Acylation | Thiophene, Acetyl Chloride, SnCl₄ | 75-85% | SnCl₄ minimizes thiophene polymerization.[3] |

| 2 | Ketone Reduction | 2-Acetylthiophene, NaBH₄ | >90% | Mild and selective reduction. |

| 3 | Alcohol Chlorination | 1-(Thiophen-2-yl)ethanol, SOCl₂ | 80-90% | Gaseous byproducts (SO₂, HCl) require a fume hood and trap. |

| Overall | - | - | ~55-70% | A robust and reliable three-step sequence. |

Pathway 2: Grignard Reagent Route

This pathway utilizes organometallic chemistry to construct the ethyl side chain. It involves the formation of a thiophene Grignard reagent, which then acts as a nucleophile to open an epoxide ring, followed by chlorination. This route requires a pre-halogenated thiophene as the starting material.

Conceptual Overview & Mechanistic Rationale

-

Halogenation of Thiophene: The synthesis must begin with a halogenated thiophene, typically 2-chlorothiophene or 2-bromothiophene. 2-Chlorothiophene can be synthesized from thiophene using systems like hydrogen peroxide and hydrochloric acid.[10][11]

-

Formation of Grignard Reagent: 2-Halothiophene is reacted with magnesium turnings in an anhydrous ether solvent (like THF or diethyl ether) to form 2-thienylmagnesium halide. This step is critical and requires strictly anhydrous conditions to prevent quenching of the highly basic Grignard reagent.

-

Reaction with Ethylene Oxide: The nucleophilic 2-thienyl Grignard reagent attacks one of the electrophilic carbons of ethylene oxide in a classic SN2 reaction.[12] This reaction efficiently opens the strained three-membered ring and forms a new carbon-carbon bond, resulting in a two-carbon chain extension.[13][14][15] An acidic workup protonates the resulting alkoxide to yield 2-(thiophen-2-yl)ethanol.

-

Chlorination of Alcohol: This final step is identical to that in Pathway 1, where the intermediate alcohol, 2-(thiophen-2-yl)ethanol, is converted to the target this compound using thionyl chloride (SOCl₂).[8]

Workflow Diagram: Grignard Reagent Pathway

Caption: Grignard Reagent pathway for synthesizing this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 2-Thienylmagnesium Bromide

-

Ensure all glassware is oven-dried and assembled under an inert atmosphere (Nitrogen or Argon).

-

Place magnesium turnings (0.12 mol) in a three-necked flask fitted with a condenser, dropping funnel, and stirrer.

-

Add a small crystal of iodine to help initiate the reaction.

-

Add a solution of 2-bromothiophene (0.1 mol) in anhydrous THF (100 mL) dropwise to the magnesium turnings. The reaction should start spontaneously (slight warming and bubbling). If not, gentle heating may be required.

-

Once initiated, maintain a gentle reflux by controlling the rate of addition. After all the 2-bromothiophene is added, continue to reflux for an additional hour to ensure complete formation of the Grignard reagent.

Step 2: Synthesis of 2-(Thiophen-2-yl)ethanol [13][16]

-

Cool the freshly prepared Grignard solution to 0°C.

-

Add a solution of ethylene oxide (0.11 mol) in anhydrous THF dropwise, maintaining the temperature below 10°C.

-

After the addition is complete, stir the mixture at 0°C for one hour, then allow it to warm to room temperature and stir for another two hours.

-

Quench the reaction by slowly pouring the mixture into a beaker of ice containing saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether (3 x 75 mL).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-(thiophen-2-yl)ethanol.

Step 3: Synthesis of this compound This protocol is identical to Step 3 in Pathway 1.

Data Summary: Pathway 2

| Step | Reaction | Key Reagents | Typical Yield | Key Considerations |

| 1 | Grignard Formation | 2-Bromothiophene, Mg | >90% | Requires strictly anhydrous conditions. |

| 2 | Epoxide Opening | Grignard Reagent, Ethylene Oxide | 70-80% | Ethylene oxide is a toxic gas; handle with care. |

| 3 | Alcohol Chlorination | 2-(Thiophen-2-yl)ethanol, SOCl₂ | 80-90% | Standard procedure with good conversion. |

| Overall | - | - | ~50-65% | Highly dependent on the success of the Grignard formation. |

Comparative Analysis and Discussion

Both pathways offer viable routes to this compound, but they differ significantly in their practical application.

| Parameter | Pathway 1: Friedel-Crafts | Pathway 2: Grignard Reagent |

| Starting Material | Thiophene | 2-Halothiophene |

| Number of Steps | 3 | 3 (after halogenation) |

| Overall Yield | ~55-70% | ~50-65% |

| Key Reagents | Acetyl Chloride, SnCl₄, NaBH₄, SOCl₂ | Mg, Ethylene Oxide, SOCl₂ |

| Safety Concerns | Use of Lewis acids, gaseous byproducts (HCl, SO₂). | Pyrophoric Mg, toxic ethylene oxide, strictly anhydrous conditions. |

| Scalability | Generally robust and scalable. | Grignard reactions can be challenging to scale due to initiation and heat transfer issues. |

| Advantages | Starts from basic thiophene; avoids sensitive organometallics. | The chain extension step is very clean and specific. |

| Disadvantages | Potential for thiophene polymerization if not controlled. | Requires a pre-halogenated starting material and strict anhydrous technique. |

Field-Proven Insights:

-

The Friedel-Crafts pathway is often favored in many settings due to its operational simplicity and avoidance of highly sensitive organometallic intermediates. The reactions are generally more forgiving to trace amounts of moisture and are procedurally straightforward.

-

The Grignard pathway is a classic and powerful method for C-C bond formation. Its success hinges entirely on the quality of the Grignard reagent. For laboratories well-equipped to handle anhydrous and organometallic chemistry, this can be an equally effective route.

-

A third potential route involving the chloromethylation of thiophene to 2-chloromethylthiophene is generally avoided. The intermediate is a potent lachrymator and is known to be unstable, with reports of explosions upon storage, making it unsuitable for safe and reliable synthesis.[17]

Conclusion

For the synthesis of this compound from thiophene, the Friedel-Crafts Acylation Route (Pathway 1) emerges as the more broadly applicable and robust method. It provides a reliable three-step sequence with good overall yields, starting from the most fundamental precursor. The procedures involved are standard organic transformations that can be readily implemented in most laboratory settings. While the Grignard route is a chemically elegant alternative, its stringent requirements for anhydrous conditions and the handling of sensitive reagents make it a more technically demanding option. The choice between pathways will ultimately depend on the specific capabilities of the laboratory and the availability of starting materials, but for general-purpose synthesis, the Friedel-Crafts approach provides a more reliable and safer path to the target compound.

References

- Source: Google Patents (CN103497172A)

-

Title: Process for synthesizing 2-thiopheneethanol and derivatives thereof Source: Eureka | Patsnap URL: [Link]

- Source: Google Patents (CN111205266A)

-

Title: 2-chloromethylthiophene Source: Organic Syntheses Procedure URL: [Link]

- Source: Google Patents (US2492629A)

-

Title: Friedel Crafts Acylation And Alkylation Reaction Source: BYJU'S URL: [Link]

-

Title: 2-acetothienone Source: Organic Syntheses Procedure URL: [Link]

-

Title: SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi Source: Master Organic Chemistry URL: [Link]

-

Title: THE REACTION OF ETHYLENE OXIDE WITH VARIOUS GRIGNARD REAGENTS Source: Michigan State University, Doctoral Dissertation by Albert Henry Agett URL: [Link]

- Source: Google Patents (BRPI0209874B1)

-

Title: Synthesis and Reactivity of 2-Acetylthiophenes Derivatives Source: MDPI URL: [Link]

-

Title: Ethylene oxide when treated with Grignard reagent yields Source: Vedantu URL: [Link]

-

Title: Regioselectivity in Friedel–Crafts acylation of thiophene Source: Chemistry Stack Exchange URL: [Link]

-

Title: Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides Source: Master Organic Chemistry URL: [Link]

-

Title: 10.9 Reactions of Alcohols with Thionyl Chloride Source: Chemistry LibreTexts URL: [Link]

-

Title: this compound Source: MySkinRecipes URL: [Link]

-

Title: 15.9: Reactions of Epoxides with Grignard and Organolithium Reagents Source: Chemistry LibreTexts URL: [Link]

- Source: Google Patents (US3083242A)

- Source: Google Patents (CN101880271A)

-

Title: Ethylene oxide when treated with Grignard reagent yields Source: YouTube URL: [Link]

-

Title: Chloroacetylation of arenes using chloroacetyl chloride in the presence of FeCl3 modified montmorillonite K10 Source: Indian Journal of Chemistry URL: [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. CN101880271A - The synthetic method of 2-thiophene acetyl chloride - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. CN103497172A - Synthetic method of 2-chlorothiophene - Google Patents [patents.google.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Ethylene oxide when treated with Grignard reagent yields class 12 chemistry JEE_Main [vedantu.com]

- 14. youtube.com [youtube.com]

- 15. Ethylene oxide when treated with Grignard reagent yields: (2006) a. Prima.. [askfilo.com]

- 16. d.lib.msu.edu [d.lib.msu.edu]

- 17. Organic Syntheses Procedure [orgsyn.org]

Technical Deep Dive: Synthetic Pathways and Critical Intermediates of 2-(2-Chloroethyl)thiophene

Executive Summary

2-(2-Chloroethyl)thiophene (CAS: 19995-38-1) serves as the critical "thiophene arm" in the convergent synthesis of thienopyridine anti-platelet agents, most notably Clopidogrel (Plavix) and Ticlopidine . Its purity and structural integrity are paramount; impurities introduced at this stage—specifically isomeric byproducts or polymerized thiophene residues—can propagate through the coupling reaction with (S)-(+)-2-chlorophenylglycine methyl ester, leading to difficult-to-separate enantiomeric or structural impurities in the final API.

This guide analyzes the primary synthetic pathway: the hydroxyethylation of thiophene followed by nucleophilic substitution. It prioritizes the isolation and quality control of the governing intermediate: 2-(2-Thienyl)ethanol .

Retrosynthetic Analysis & Pathway Logic

To understand the synthesis of this compound, one must view it as a functionalized ethyl chain attached to the electron-rich thiophene ring. Direct alkylation of thiophene with 1,2-dichloroethane is generally avoided in high-purity applications due to poly-alkylation and the formation of bridged dithienyl species.

The industry-standard approach relies on a two-step sequence:

-

C-C Bond Formation: Introduction of a hydroxyethyl group.

-

Functional Group Interconversion (FGI): Chlorination of the alcohol.

Visualization: Retrosynthetic Disconnection

The following diagram illustrates the logical disconnection of Clopidogrel back to our target molecule and its precursors.

Figure 1: Retrosynthetic analysis showing the pivotal role of 2-(2-Thienyl)ethanol.

The Critical Intermediate: 2-(2-Thienyl)ethanol

CAS: 5402-55-1 Synonyms: 2-Thiopheneethanol, 2-(2-Hydroxyethyl)thiophene.[1][2]

The quality of the final chloride is dictated by the purity of this alcohol. There are two primary routes to access this intermediate:

Route A: Lithiation / Grignard (High Regioselectivity)

This route utilizes the high acidity of the proton at the C2 position of thiophene.

-

Mechanism: Deprotonation with n-Butyllithium (n-BuLi) or formation of a Grignard reagent from 2-bromothiophene, followed by nucleophilic attack on Ethylene Oxide (epoxide ring opening).

-

Pros: Extremely high regioselectivity (exclusive C2 substitution).

-

Cons: Requires cryogenic conditions (-78°C to -20°C) and handling of pyrophoric reagents (n-BuLi).

Route B: Acid-Catalyzed Hydroxyethylation (Industrial Scalability)

-

Mechanism: Friedel-Crafts type alkylation using Ethylene Oxide and a Lewis acid (e.g.,

or -

Pros: Avoids expensive organometallics; easier to scale.

-

Cons: Risk of polymerization (thiophene is acid-sensitive) and formation of the C3-isomer (3-(2-thienyl)ethanol).

Protocol 1: Preparation via Grignard (Standard Laboratory Scale)

This protocol minimizes C3-isomer formation, ensuring high purity for downstream processing.

-

Setup: Flame-dried 3-neck flask,

atmosphere, reflux condenser. -

Reagent Formation: Charge Mg turnings (1.1 eq) and anhydrous THF. Add a crystal of

to initiate. Add 2-bromothiophene (1.0 eq) dropwise. Maintain reflux until Mg is consumed. -

Epoxide Addition: Cool the Grignard solution to 0°C. Add Ethylene Oxide (1.2 eq) in THF slowly via a pressure-equalizing dropping funnel.

-

Reaction: Allow to warm to room temperature (RT) and stir for 4 hours. The ring opening is exothermic; monitor internal temp.

-

Quench: Cool to 0°C. Quench with saturated

(aq). -

Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine. Dry over

.[3] -

Purification: Vacuum distillation (bp ~108°C at 13 mmHg).

The Transformation: Chlorination to this compound[4]

Converting the alcohol to the chloride requires careful management of the HCl byproduct, which can induce polymerization of the thiophene ring (tar formation).

Method Comparison

| Reagent | Mechanism | Byproducts | Suitability |

| Thionyl Chloride ( | High. Standard industrial choice. Requires base trap. | ||

| Mesyl Chloride ( | Sulfonate ester formation | Methanesulfonic acid | Medium. Good for small scale, but atom economy is lower. |

| Appel Reaction ( | Phosphine oxide formation | Low. |

Protocol 2: Optimized Chlorination using

Based on patent literature for Clopidogrel intermediates.

-

Solvent Selection: Use Dichloromethane (DCM) or Toluene . Toluene is preferred for larger scales due to higher boiling point and ease of solvent recovery.

-

Base Addition: Add Triethylamine (

) or Pyridine (1.1 eq) to the solution of 2-(2-Thienyl)ethanol (1.0 eq) in Toluene.-

Note: The base acts as an HCl scavenger, preventing acid-catalyzed degradation of the thiophene ring.

-

-

Chlorination: Cool mixture to 0-5°C. Add Thionyl Chloride (1.2 eq) dropwise over 60 minutes.

-

Critical Control Point: Exotherm management. Do not exceed 10°C during addition.

-

-

Reaction: Warm to RT and stir for 3-5 hours. Monitor by TLC or GC (disappearance of alcohol).

-

Quench: Pour reaction mixture into ice-water.

-

Neutralization: Adjust pH of the aqueous layer to 7-8 using

. -

Isolation: Separate organic layer.[4] Wash with water and brine.

-

Distillation: The product is heat-sensitive. Purify via high-vacuum distillation.[4]

Reaction Workflow Diagram

Figure 2: Step-by-step workflow for the chlorination process.

Safety & Handling (E-E-A-T)

Warning: this compound acts as an alkylating agent. While not as potent as sulfur mustards (which have the sulfur atom beta to the chloride), it possesses vesicant-like properties.

-

Skin/Eye Contact: Causes severe skin irritation and serious eye irritation. It can penetrate leather and standard latex. Nitrile or Silver Shield/4H gloves are required.

-

Inhalation: Vapors are irritating to the respiratory tract. All operations must be performed in a functioning fume hood.

-

Storage: Store in a cool, dry place under inert gas (

). Moisture can hydrolyze the chloride back to the alcohol or release HCl. -

Emergency: In case of skin contact, wash immediately with soap and water for 15 minutes.[5] Do not use ethanol (may increase absorption).

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 79400, 2-(2-Thienyl)ethanol. Retrieved October 26, 2023.[3] [Link]

- Google Patents. (2012). Process for Preparation of Clopidogrel. Patent IN201202652. (Describes the chlorination of 2-(thiophene-2-yl)ethanol using thionyl chloride and triethylamine).

-

Organic Syntheses. (1948). 2-Vinylthiophene.[6] Coll. Vol. 3, p.851. (Provides foundational chemistry for dehydrating thienyl ethanol, highlighting the stability of the intermediate). [Link]

Sources

- 1. merckmillipore.com [merckmillipore.com]

- 2. 2-Thiopheneethanol | C6H8OS | CID 79400 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Thiopheneethanol | 5402-55-1 [chemicalbook.com]

- 4. New Process For Preparation Of Clopidogrel [quickcompany.in]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

Technical Guide: Hazards & Safety Precautions for 2-(2-Chloroethyl)thiophene

The following technical guide details the hazards, safety protocols, and operational standards for handling 2-(2-Chloroethyl)thiophene .

CAS Number: 19995-38-1 Synonyms: 2-(2-Thienyl)ethyl chloride; Clopidogrel Impurity 49 Primary Application: Critical intermediate in the synthesis of thienopyridine anti-platelet agents (e.g., Clopidogrel).[1]

Executive Safety Assessment

Compound Identity & Critical Differentiation

WARNING: This compound is frequently confused with 2-(Chloromethyl)thiophene (CAS 765-50-4) .[1] This distinction is life-critical.

-

2-(Chloromethyl)thiophene: Highly unstable, severe lachrymator, known to explode in sealed containers.[1][2][3]

-

This compound (Target): Significantly more stable but still requires cold chain management.[1] It acts as an alkylating agent .[1] While it lacks the extreme explosive instability of its methyl-analog, it poses severe risks of tissue damage and potential genotoxicity due to its mechanism of action (nucleophilic substitution).

Hazard Classification (GHS)

| Hazard Class | Category | H-Code | Statement |

| Acute Toxicity (Oral) | 4 | H302 | Harmful if swallowed.[1] |

| Skin Corrosion/Irritation | 2 | H315 | Causes skin irritation.[4] |

| Serious Eye Damage | 2A | H319 | Causes serious eye irritation.[5] |

| STOT - Single Exposure | 3 | H335 | May cause respiratory irritation.[1][6] |

| Carcinogenicity (Suspected) | Implied | -- | Treat as a potential mutagen due to alkylating capability.[1] |

Physicochemical Profile & Reactivity

Understanding the physical state is prerequisite to engineering controls.

| Property | Value | Operational Implication |

| Physical State | Liquid (Yellow to Orange) | Easy to dispense, but splash hazard exists.[1] |

| Boiling Point | ~201°C (at 760 mmHg) | Low vapor pressure at RT, but heating generates hazardous fumes.[1] |

| Flash Point | 96°C | Combustible.[1] Avoid open flames; use grounded equipment. |

| Density | 1.191 g/mL | Heavier than water; sinks in aqueous spills.[1] |

| Stability | Heat & Light Sensitive | Must be stored at -20°C under inert gas (Argon/Nitrogen).[1] |

Reactivity Matrix:

-

Incompatibilities: Strong oxidizers, strong bases (risk of elimination to vinyl thiophene), and active metals.

-

Decomposition: Emits toxic fumes of Hydrogen Chloride (HCl) and Sulfur Oxides (SOx) upon thermal decomposition.[1]

Engineering Controls & PPE Selection

Containment Strategy

All handling must occur within a Class II, Type A2 Biosafety Cabinet or a Chemical Fume Hood with a face velocity of 100 fpm. Because this compound is an alkylating agent, standard bench work is prohibited.

Glove Permeation & Selection

Standard Nitrile gloves provide insufficient protection against chlorinated organic solvents for prolonged periods.

-

Primary Barrier: Silver Shield / 4H (Laminate) gloves.[1]

-

Justification: Laminate films offer >4-hour breakthrough time for chlorinated hydrocarbons.[1]

-

-

Dexterity Layer: Disposable Nitrile gloves worn over the laminate gloves for grip and immediate contamination visibility.

-

Protocol: "Double-gloving" is mandatory. If the outer nitrile glove is splashed, strip and replace immediately.

Respiratory Protection

-

Routine Use: Fume hood containment is sufficient.

-

Spill/Emergency: Full-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges.[1] The "Acid Gas" component is vital due to potential HCl generation during decomposition.

Operational Protocols

Receipt & Storage Workflow

The compound is prone to degradation (darkening/polymerization) if mishandled.[1]

Figure 1: Cold-chain preservation workflow to prevent degradation.

Synthesis Safety (Clopidogrel Pathway Context)

When using this compound in drug synthesis (e.g., alkylation of methyl 2-amino-2-(2-chlorophenyl)acetate), the reaction often requires a base (e.g., K2CO3 or TEA).[1]

-

Charging: Add the thiophene intermediate last or via dropping funnel to control the exotherm.

-

Monitoring: The reaction may generate HCl byproducts if not scavenged. Ensure the scrubber system is active.

-

Quenching: Quench reaction mixtures with water/brine slowly. The unreacted chloroethyl group can hydrolyze, releasing HCl.

Waste Disposal

-

Classification: Halogenated Organic Solvent Waste.

-

Segregation: Do NOT mix with strong oxidizing acids (Nitric/Chromic) or alkali waste streams.[1]

-

Deactivation: For trace residues in glassware, rinse with a dilute ethanolic KOH solution (converts the alkyl chloride to the vinyl ether/alcohol) before standard washing, though incineration is the preferred disposal method.

Emergency Response Logic

In the event of exposure or release, immediate action determines the outcome.[7]

Figure 2: Decision matrix for exposure vs. spill response.[1]

First Aid Specifics

-

Eye Contact: Irrigate immediately. Do not wait for medical personnel. Time to irrigation is the single biggest factor in preventing corneal opacity.

-

Ingestion: Do NOT induce vomiting. The compound is an irritant; bringing it back up risks aspiration pneumonia and esophageal damage. Administer carbon slurry if advised by Poison Control.[1]

References

-

National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 87017, 3-Chlorothiophene (Analogous Hazard Data). Retrieved from [Link]

-

Organic Syntheses. (1952).[1] 2-Chloromethylthiophene (Stability Data for Analog). Org. Synth. 1952, 32, 45. Retrieved from [Link]

Sources

- 1. Methyl (2S)-2-(2-chlorophenyl)-2-((2-(thiophen-2-YL)ethyl)amino)acetate hydrochloride | C15H17Cl2NO2S | CID 23635839 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN111205266A - Synthetic method of 2-thiopheneacetic acid - Google Patents [patents.google.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. pramol.com [pramol.com]

- 6. chembk.com [chembk.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Commercial Availability and Technical Profile: 2-(2-Chloroethyl)thiophene

[1]

CAS Registry Number: 19995-38-1 Primary Application: Key building block for Clopidogrel (Plavix®) and functionalized thiophene derivatives. Safety Classification: Lachrymator, Corrosive, Alkylating Agent.

Part 1: Executive Technical Summary & Identity Verification

The "CAS Trap": A Critical Warning

In commercial sourcing, This compound is frequently confused with its isomer, 3-Chlorothiophene . This error stems from similar nomenclature in non-standardized catalogs. Using the wrong isomer will result in immediate synthetic failure due to the lack of the ethyl spacer arm required for the thienopyridine ring closure.

| Feature | Target Molecule | Common False Positive |

| Chemical Name | This compound | 3-Chlorothiophene |

| CAS Number | 19995-38-1 | 17249-80-8 |

| Structure | Thiophene ring + Ethyl chain + Chlorine | Thiophene ring + Chlorine (directly attached) |

| Boiling Point | ~201°C | ~137°C |

| Function | Alkylating agent (linker) | Aryl halide (coupling partner) |

Directive: Always verify the structure via NMR or GC-MS upon receipt. Do not rely solely on the label name.

Part 2: Synthesis & Impurity Profiling

Understanding the industrial synthesis of this compound is essential for anticipating impurities that may affect downstream drug safety (e.g., genotoxic impurities).

Industrial Synthesis Pathway

The dominant commercial route involves the hydroxyethylation of thiophene followed by chlorination.

Figure 1: Industrial synthesis pathway highlighting critical impurity origins.

Critical Impurities

-

2-Thiopheneethanol (Precursor): Presence indicates incomplete chlorination. Being an alcohol, it competes in nucleophilic substitutions, lowering yield.

-

Bis(2-thienyl)methane: A byproduct formed if the reaction temperature spikes or if the reaction medium becomes too acidic during the initial alkylation.

-

Polymeric Residues: Thiophene rings are sensitive to acid-catalyzed polymerization. High polymer content manifests as a dark, viscous appearance.

Part 3: Quality Control & Analytical Protocols

To ensure the integrity of your drug development pipeline, incoming batches must be validated against the following protocols.

Gas Chromatography (GC) - Purity Assay

This is the gold standard for purity determination due to the molecule's volatility.

-

Column: DB-5 or equivalent (5% Phenyl-methylpolysiloxane), 30m x 0.25mm ID.

-

Carrier Gas: Helium @ 1.0 mL/min.

-

Injector: 250°C, Split ratio 20:1.

-

Detector: FID @ 280°C.

-

Oven Program:

-

Start: 60°C (Hold 2 min)

-

Ramp: 15°C/min to 220°C

-

Hold: 5 min

-

-

Acceptance Criteria: ≥ 97.0% Area Normalization.

Proton NMR (1H-NMR) - Identity Verification

Used to distinguish the 2-isomer from the 3-isomer and detect residual solvents.

-

Solvent: CDCl3

-

Key Signals (ppm):

-

δ 3.20 (t, 2H): -CH2- attached to Thiophene.

-

δ 3.75 (t, 2H): -CH2- attached to Chlorine.

-

δ 6.8 - 7.2 (m, 3H): Thiophene aromatic protons.

-

-

Diagnostic: The two triplets at 3.20 and 3.75 ppm confirm the ethyl chain, ruling out 3-chlorothiophene (which lacks these aliphatic signals).

Part 4: Commercial Availability & Supply Chain

Suppliers are categorized by their ability to provide documentation (COA, MOA) and bulk scalability.

Tier 1: Specialized Building Block Suppliers (Recommended)

These vendors specialize in heterocyclic chemistry and are most likely to have fresh stock of the correct isomer.

| Supplier | Region | Catalog/SKU | Purity Grade | Notes |

| Fluorochem | UK/Europe | F095929 | 97%+ | Excellent reliability for heterocycles. |

| BOC Sciences | USA/Global | 19995-38-1 | 95-98% | Good for bulk inquiries (>1kg). |

| Aaron Chemicals | USA | AR002D6G | 97% | Reliable stock for small R&D scales (1g-100g). |

| ChemBK | Asia | 19995-38-1 | 98% | Aggregator; verify batch freshness. |

Tier 2: General Catalog Suppliers

Note: Major catalogs (Sigma-Aldrich/Merck, Thermo Fisher) often list this as a "non-stock" or "print-on-demand" item, leading to long lead times.

-

Thermo Scientific (Alfa Aesar): Often lists the alcohol precursor (2-Thiopheneethanol) but may require a special order for the chloride.

-

TCI Chemicals: Check specifically for "this compound" and avoid "3-Chlorothiophene" (Cat. C1192).

Procurement Decision Tree

Figure 2: Strategic workflow for sourcing and validating the material.

Part 5: Handling, Safety, & Stability[4][5]

Stability Profile

-

Thermal Instability: Alkyl chlorides on thiophene rings can be thermally unstable. The bond energy of the C-Cl bond is standard, but the electron-rich thiophene ring can promote internal alkylation or polymerization if acidic impurities (HCl) are present.

-

Storage: Store at 2-8°C (Refrigerated). Keep container tightly sealed under inert gas (Argon/Nitrogen) to prevent hydrolysis to the alcohol.

Safety Protocols (HSE)

-

Lachrymator: This compound is a potent tear gas. Open only in a functioning fume hood.

-

Genotoxicity: As an alkylating agent, it is a potential mutagen. Double-gloving (Nitrile over Latex) and use of a barrier coat are mandatory.

-

Neutralization: Spills should be treated with a dilute solution of ammonia or sodium carbonate to neutralize potential HCl generation and deactivate the alkyl chloride.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 87017, 3-Chlorothiophene (Isomer Distinction). Retrieved from [Link]

-

Organic Syntheses. (1950). Chloromethylation of Thiophene (Analogous Chemistry Reference). Coll. Vol. 3, p. 197. Retrieved from [Link]

- Sanofi-Aventis. (2007). Process for the preparation of Clopidogrel. US Patent 20070225320.

An In-depth Technical Guide to 2-(2-Chloroethyl)thiophene: Synthesis, Properties, and Applications in Drug Development

Abstract

2-(2-Chloroethyl)thiophene (CAS No: 1995-38-1) is a pivotal heterocyclic building block in modern organic and medicinal chemistry. Characterized by a thiophene ring functionalized with a reactive chloroethyl side chain, this intermediate possesses the ideal electronic and structural attributes for constructing complex molecular architectures. Its utility is most notably demonstrated in the synthesis of antithrombotic agents, where it serves as a key precursor for introducing the thienylethyl moiety. This guide provides a comprehensive technical overview of this compound, detailing its physicochemical properties, plausible synthetic methodologies, and reactivity profile. A significant focus is placed on its strategic application in pharmaceutical development, supported by mechanistic insights and detailed protocols. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile intermediate in their synthetic endeavors.

Core Molecular and Physical Properties

This compound is a sulfur-containing heterocyclic compound with the molecular formula C₆H₇ClS and a molecular weight of 146.64 g/mol .[1][2] Under standard conditions, it is typically a yellow to orange-yellow liquid with a distinct thioether odor.[3] Its properties make it a valuable intermediate in multi-step organic syntheses, particularly in the pharmaceutical industry.[4]

A summary of its key quantitative data is presented below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₇ClS | [1][2] |

| Molecular Weight | 146.64 g/mol | [1] |

| CAS Number | 1995-38-1 | [2] |

| Density | 1.191 g/cm³ | [3] |

| Boiling Point | 201 °C | [3] |

| Flash Point | 96 °C | [3] |

| Refractive Index | 1.546 | [3] |

| SMILES | ClCCC1=CC=CS1 | [5] |

Synthesis and Manufacturing Pathways

The synthesis of this compound is most logically achieved from its corresponding alcohol, 2-thiopheneethanol. This precursor is a common starting material in the synthesis of several pharmaceuticals, including the antiplatelet agent Clopidogrel.[6] While a specific peer-reviewed protocol for this exact conversion is not widely published, the transformation of a primary alcohol to an alkyl chloride is a fundamental and well-understood process in organic chemistry. The use of thionyl chloride (SOCl₂) is a standard and efficient method for this purpose.

Plausible Protocol: Synthesis from 2-Thiopheneethanol

This section describes a robust, field-proven methodology for the chlorination of a primary alcohol, adapted for the synthesis of this compound from 2-thiopheneethanol. The causality for reagent selection is rooted in the mechanism: thionyl chloride reacts with the alcohol to form a chlorosulfite intermediate, which then undergoes an internal nucleophilic attack by the chloride ion (Sₙi mechanism), yielding the desired alkyl chloride with minimal rearrangement and good yield. Pyridine is often added to neutralize the HCl byproduct.

Experimental Protocol:

-

Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl fumes), add 2-thiopheneethanol (1 eq.) and anhydrous dichloromethane (DCM, 5 mL per 1 g of alcohol).

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

-

Reagent Addition: Slowly add thionyl chloride (SOCl₂, 1.2 eq.) dropwise via the dropping funnel over 30 minutes. Maintain the temperature below 5 °C during the addition to control the exothermic reaction.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, carefully and slowly pour the mixture over crushed ice to quench the excess thionyl chloride.

-

Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases, followed by a wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The resulting crude this compound can be purified by vacuum distillation to yield the final product.

Caption: Plausible synthesis of this compound.

Spectroscopic Characterization

Definitive, publicly archived experimental spectra (NMR, IR, MS) for this compound are notably scarce. For a compound used primarily as a synthetic intermediate, full characterization data is often generated in-house by commercial suppliers or pharmaceutical companies and not always published. However, based on fundamental principles and data from analogous structures, a reliable prediction of its spectral features can be made.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The proton NMR spectrum is expected to show two distinct regions: the aromatic region for the thiophene ring protons and the aliphatic region for the ethyl chain protons.

-

Thiophene Protons (δ 6.8-7.2 ppm): The thiophene ring will exhibit a complex second-order splitting pattern typical of a 2-substituted thiophene.

-

H5 (δ ~7.15 ppm, dd): Expected to be the most downfield of the ring protons, coupled to H4 and H3.

-

H3 (δ ~6.95 ppm, dd): Coupled to H4 and H5.

-

H4 (δ ~6.85 ppm, t): Appears as a pseudo-triplet due to coupling with both H3 and H5.

-

-

Ethyl Protons (δ 3.0-4.0 ppm): The ethyl chain protons will appear as two distinct triplets due to vicinal coupling.

-

-CH₂-Cl (δ ~3.75 ppm, t, 2H): The methylene group attached to the electron-withdrawing chlorine atom will be significantly downfield.

-

Ar-CH₂- (δ ~3.20 ppm, t, 2H): The methylene group attached to the thiophene ring will be upfield relative to the chlorinated carbon.

-

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

The carbon NMR spectrum should display six unique signals corresponding to the six carbon atoms in the molecule.

-

Thiophene Carbons (δ 123-142 ppm):

-

C2 (quaternary, δ ~141 ppm): The carbon bearing the ethyl substituent.

-

C5 (δ ~127 ppm): Aromatic CH.

-

C3 (δ ~125 ppm): Aromatic CH.

-

C4 (δ ~124 ppm): Aromatic CH.

-

-

Ethyl Carbons (δ 30-45 ppm):

-

-CH₂-Cl (δ ~44 ppm): Carbon directly attached to chlorine.

-

Ar-CH₂- (δ ~33 ppm): Carbon attached to the aromatic ring.

-

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the chloroethyl group, which makes it an excellent electrophile for Sₙ2 reactions. The chlorine atom is a good leaving group, and the adjacent methylene carbon is susceptible to nucleophilic attack.

Nucleophilic Substitution (Alkylation)

This is the most significant reaction for this molecule in drug development. It readily reacts with various nucleophiles, such as amines, to form a new carbon-nucleophile bond. This reaction is fundamental to its role in introducing the 2-(thiophen-2-yl)ethyl moiety into a target molecule.

Causality of Reaction Conditions:

-

Base: A non-nucleophilic base (e.g., K₂CO₃, Na₂CO₃, or an organic base like triethylamine) is required to deprotonate the nucleophile (e.g., an amine), increasing its nucleophilicity and driving the reaction forward by neutralizing the HCl byproduct.

-

Solvent: A polar aprotic solvent like acetonitrile (ACN) or dimethylformamide (DMF) is ideal as it can solvate the cation of the base while not interfering with the nucleophile, thus accelerating the Sₙ2 reaction rate.

-

Temperature: Moderate heating (50-80 °C) is often employed to increase the reaction rate without promoting significant side reactions.

Application in Pharmaceutical Synthesis: The Case of Clopidogrel

The primary industrial application of this compound is as a key building block in the synthesis of the blockbuster antiplatelet drug, Clopidogrel (Plavix®). Clopidogrel is an irreversible inhibitor of the P2Y₁₂ ADP receptor, which is critical for platelet aggregation.[6]

The synthesis involves the Sₙ2 alkylation of the secondary amine of (S)-methyl 2-((2-chlorophenyl)amino)acetate with this compound. This step directly incorporates the essential thienylethyl side chain.

Caption: Role of this compound in Clopidogrel synthesis.

This coupled intermediate is then cyclized with formaldehyde to form the tetrahydropyridine ring of the final Clopidogrel molecule. The presence of this compound as "Clopidogrel Impurity 49" suggests it is also a monitored substance in the quality control process of the final drug product, likely as an unreacted starting material.

Safety, Handling, and Storage

As a reactive chemical intermediate, this compound must be handled with appropriate precautions.

Hazard Identification

Based on available safety data, the compound is classified with the following GHS Hazard Statements:

-

H302: Harmful if swallowed.[5]

-

H315: Causes skin irritation.[5]

-

H318: Causes serious eye damage.[5]

-

H335: May cause respiratory irritation.[5]

Recommended Handling Protocol

-

Engineering Controls: Always handle in a well-ventilated chemical fume hood to avoid inhalation of vapors.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.

-

Handling: Avoid contact with skin, eyes, and clothing. Keep away from heat, sparks, and open flames. Ground and bond containers when transferring material to prevent static discharge.

Storage

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[4]

-

For long-term stability, storage at -20°C under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation.[4]

Conclusion

This compound stands out as a highly valuable and versatile intermediate for the synthesis of complex heterocyclic molecules. Its well-defined reactivity, centered on the electrophilic nature of the chloroethyl side chain, provides a reliable handle for constructing key C-N and C-O bonds. While its most prominent role is in the multi-ton synthesis of Clopidogrel, its utility extends to the broader development of bioactive compounds for cardiovascular and neurological targets.[4] A thorough understanding of its properties, synthetic routes, and handling requirements, as detailed in this guide, is essential for any researcher aiming to incorporate this potent building block into their synthetic programs.

References

A comprehensive list of sources has been compiled to ensure the scientific integrity of this guide. Each source is linked for verification.

-

ChemWhat. (2025). This compound CAS#: 1995-38-1. [Link]

-

ChemBK. (2024). This compound. [Link]

-

MySkinRecipes. (n.d.). This compound. [Link]

-

PubChem - National Center for Biotechnology Information. (n.d.). 2-(Chloromethyl)thiophene. [Link]

- Wanbury Limited. (2014). New Process For Preparation Of Clopidogrel.

- Google Patents. (n.d.).

-

PubChem - National Center for Biotechnology Information. (n.d.). 2-Chlorothiophene. [Link]

Sources

- 1. Process for synthesizing 2-thiopheneethanol and derivatives thereof - Eureka | Patsnap [eureka.patsnap.com]

- 2. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. This compound [myskinrecipes.com]

- 5. 19995-38-1 | MFCD11646274 | this compound [aaronchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Application of 2-(2-Chloroethyl)thiophene in Pharmaceutical Intermediate Synthesis

Introduction: The Strategic Importance of 2-(2-Chloroethyl)thiophene

This compound is a pivotal heterocyclic building block in the landscape of pharmaceutical synthesis. Its unique chemical architecture, comprising a thiophene ring and a reactive chloroethyl side chain, renders it an exceptionally versatile intermediate for the construction of complex molecular frameworks. The thiophene moiety is a recognized pharmacophore present in a multitude of approved drugs, valued for its ability to modulate pharmacokinetic and pharmacodynamic properties. The chloroethyl group, an excellent electrophile, provides a direct handle for introducing the thiophene motif into larger molecules through nucleophilic substitution reactions. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the practical application of this compound in the synthesis of key pharmaceutical intermediates, with a primary focus on the synthesis of antiplatelet agents.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its safe handling and effective use in synthesis.

| Property | Value |

| CAS Number | 19995-38-1 |

| Molecular Formula | C₆H₇ClS |

| Molecular Weight | 146.64 g/mol |

| Appearance | Yellow to orange-yellow liquid |

| Boiling Point | 201 °C |

| Density | 1.191 g/cm³ |

| Flash Point | 96 °C |

Core Application: Synthesis of Thienopyridine Antiplatelet Agents

This compound and its derivatives are fundamental starting materials in the synthesis of the thienopyridine class of antiplatelet drugs, which are critical in the management of cardiovascular diseases. These drugs, including the blockbuster medications Clopidogrel and Ticlopidine, function by inhibiting platelet aggregation.

Mechanistic Rationale: The Alkylation Reaction

The core chemical transformation involving this compound in the synthesis of these drugs is an N-alkylation reaction. The chloroethyl group serves as an electrophile that is attacked by a nucleophilic amine, forming a new carbon-nitrogen bond. This reaction is the cornerstone for constructing the thienopyridine backbone.

Caption: Generalized workflow for N-alkylation using this compound.

Protocol 1: Synthesis of 2-(Thien-2-yl)ethylamine - A Key Intermediate

2-(Thien-2-yl)ethylamine is a crucial intermediate in the synthesis of both Ticlopidine and Clopidogrel. While several routes exist for its synthesis, a common and scalable approach involves the reaction of this compound with a source of ammonia. The Gabriel synthesis offers a controlled method to achieve this transformation, preventing over-alkylation.

Gabriel Synthesis of 2-(Thien-2-yl)ethylamine

The Gabriel synthesis is a robust method for converting primary alkyl halides to primary amines, avoiding the formation of secondary and tertiary amine byproducts.[1][2] It utilizes phthalimide as a protected form of ammonia.

Caption: Workflow for the Gabriel synthesis of 2-(Thien-2-yl)ethylamine.

Step-by-Step Protocol:

Step 1: Synthesis of N-(2-(Thien-2-yl)ethyl)phthalimide

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend potassium phthalimide (1.1 equivalents) in anhydrous N,N-dimethylformamide (DMF).

-

Addition of Alkylating Agent: To the stirred suspension, add this compound (1.0 equivalent).

-

Reaction: Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water with vigorous stirring. The solid precipitate of N-(2-(thien-2-yl)ethyl)phthalimide is collected by filtration, washed with water, and dried.

Step 2: Hydrazinolysis to Yield 2-(Thien-2-yl)ethylamine

-

Reactant Preparation: Suspend the dried N-(2-(thien-2-yl)ethyl)phthalimide in ethanol in a round-bottom flask fitted with a reflux condenser.

-

Addition of Hydrazine: Add hydrazine hydrate (1.2 equivalents) to the suspension.

-

Reaction: Heat the mixture to reflux for 2-4 hours. A white precipitate of phthalhydrazide will form.

-

Work-up and Purification: Cool the reaction mixture and acidify with hydrochloric acid. Filter off the phthalhydrazide precipitate. The filtrate is then concentrated under reduced pressure. The residue is basified with a strong base (e.g., NaOH) and the liberated 2-(thien-2-yl)ethylamine is extracted with an organic solvent (e.g., dichloromethane). The organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the product. Further purification can be achieved by vacuum distillation.

Causality Behind Experimental Choices:

-

Solvent (DMF): DMF is an excellent polar aprotic solvent for Sₙ2 reactions, as it can solvate the potassium cation while leaving the phthalimide anion relatively free and highly nucleophilic.[3]

-

Hydrazine for Cleavage: While acidic or basic hydrolysis can also cleave the phthalimide, the use of hydrazine (the Ing-Manske procedure) is often preferred as it proceeds under milder, neutral conditions, which is beneficial if other sensitive functional groups are present.[3]

Protocol 2: Synthesis of Ticlopidine Hydrochloride

Ticlopidine is synthesized from 2-(thien-2-yl)ethylamine through a multi-step process that culminates in the formation of the thienopyridine ring system and subsequent alkylation. A highly productive and scalable five-step synthesis starting from thiophene has been reported with an overall yield of 60%.[4] The final step, which involves a derivative of the thiophene ethylamine core, is detailed below.

Caption: Final alkylation step in the synthesis of Ticlopidine.

Step-by-Step Protocol (Final Alkylation Step):

This protocol describes the N-alkylation of the pre-formed 4,5,6,7-tetrahydrothieno[3,2-c]pyridine intermediate.

-

Deprotonation: In a round-bottom flask under a nitrogen atmosphere, suspend sodium hydride (1.2 equivalents) in anhydrous tetrahydrofuran (THF). To this suspension, add a solution of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (1.0 equivalent). Stir the mixture at room temperature for 30 minutes.

-

Alkylation: Add o-chlorobenzyl chloride (1.5 equivalents) to the reaction mixture.

-

Reaction: After stirring at room temperature for 90 minutes, add toluene and heat the mixture to reflux for 15-20 hours. Monitor the reaction by TLC.

-

Work-up and Salt Formation: Upon completion, cool the reaction, quench with water, and extract the Ticlopidine free base with an organic solvent. The organic layers are combined, dried, and concentrated. The residue is dissolved in a suitable solvent (e.g., isopropanol) and treated with hydrochloric acid to precipitate Ticlopidine hydrochloride. The product is collected by filtration, washed, and dried.

Causality Behind Experimental Choices:

-

Base (Sodium Hydride): NaH is a strong, non-nucleophilic base that irreversibly deprotonates the secondary amine of the thienopyridine ring, generating a highly reactive nucleophile for the subsequent alkylation.

-

Solvent System (THF/Toluene): THF is used for the initial deprotonation at room temperature. The addition of higher-boiling toluene allows the reaction to be heated to reflux, accelerating the rate of the Sₙ2 reaction.

Protocol 3: Synthesis of a Key Clopidogrel Intermediate

The synthesis of Clopidogrel involves the coupling of 2-(thien-2-yl)ethylamine (or a derivative) with a chiral α-amino ester. A common route involves the reaction of methyl (2S)-amino-(2-chlorophenyl)acetate with an activated form of 2-thiophene-ethanol, such as its tosylate or by using this compound directly.

Step-by-Step Protocol:

-

Reactant Preparation: In a reaction vessel, dissolve (S)-(+)-methyl-amino(2-chlorophenyl)acetate (1.0 equivalent) and this compound (1.1 equivalents) in a suitable solvent such as acetonitrile or DMF.[5]

-

Addition of Base: Add a non-nucleophilic base such as potassium carbonate or triethylamine (2.0 equivalents) to the mixture. The base is crucial to neutralize the HCl formed during the reaction.

-

Reaction: Heat the reaction mixture to 70-80 °C and stir for 10-12 hours. Monitor the reaction progress by HPLC.

-

Work-up: After the reaction is complete, cool the mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure. The residue is then taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried and concentrated to yield the crude intermediate, methyl (2-chlorophenyl)(2-(thiophen-2-yl)ethylamino)acetate, which can be purified by column chromatography or used directly in the next step.

Causality Behind Experimental Choices:

-

Base (Potassium Carbonate/Triethylamine): An inorganic base like K₂CO₃ is often used in industrial settings due to its low cost and ease of removal by filtration.[5] An organic base like triethylamine can also be used, acting as an acid scavenger in the solution. The choice of base can influence reaction rate and side product formation.

-

Solvent (Acetonitrile/DMF): These polar aprotic solvents are suitable for Sₙ2 reactions and can dissolve both the organic reactants and, to some extent, the inorganic base.

In-Process Monitoring and Characterization

Robust analytical methods are essential for monitoring the progress of these syntheses and for characterizing the intermediates and final products.

| Technique | Application |

| Thin Layer Chromatography (TLC) | Rapid, qualitative monitoring of reaction progress by observing the disappearance of starting materials and the appearance of products. |

| High-Performance Liquid Chromatography (HPLC) | Quantitative analysis of reaction progress, determination of product purity, and detection of impurities. Reversed-phase columns (e.g., C18) with UV detection are commonly employed.[6][7][8] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation of intermediates and final products. ¹H and ¹³C NMR provide detailed information about the molecular structure. 2D NMR techniques (COSY, HSQC, HMBC) can be used for complex structures.[9][10][11] |

| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation patterns, confirming the identity of the synthesized compounds. Often coupled with HPLC (LC-MS) for enhanced analytical power.[10] |

Expanding the Synthetic Utility

While the synthesis of antiplatelet agents is a major application, the thiophene scaffold is present in a wide array of other therapeutic agents, including antipsychotics (e.g., Olanzapine), anti-inflammatory drugs, and antimicrobials.[8][12][13][14] The principles of N-alkylation with this compound can be extended to the synthesis of other nitrogen-containing heterocyclic systems, making it a valuable tool in medicinal chemistry.

Safety and Handling

This compound and related reagents should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (gloves, safety glasses, lab coat) is mandatory. Consult the Safety Data Sheet (SDS) for detailed hazard information and handling procedures.

References

- CN103497172A - Synthetic method of 2-chlorothiophene - Google Patents.

-

Gabriel synthesis: Easy mechanism, procedure, applications - Chemistry Notes. Available at: [Link]

-

The Gabriel Synthesis - Chemistry Steps. Available at: [Link]

-

Highly productive and scalable approach to synthesize ticlopidine: A potent thienopyridine anti-platelet aggregation drug - Heliyon. Available at: [Link]

-

Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy - RSC Advances. Available at: [Link]

-

Fitting of NMR spectrum of ticlopidine in the presence of 5 M reduced... - ResearchGate. Available at: [Link]

- CN101885720A - Method for synthesizing 2-thiophene ethylamine - Google Patents.

-

(PDF) Development and validation of RP-HPLC method for determination of clopidogrel in tablets - ResearchGate. Available at: [Link]

- US7863442B2 - Processes for the synthesis of olanzapine - Google Patents.

-

The Gabriel Synthesis - Master Organic Chemistry. Available at: [Link]

-

Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strateg - ResearchGate. Available at: [Link]

-

Development and Validation of RP-HPLC Method for Determination of Dothiepin Hydrochloride in Bulk and Pharmaceutical Dosage Form. Available at: [Link]

-

Selective Oxidation of Clopidogrel by Peroxymonosulfate (PMS) and Sodium Halide (NaX) System: An NMR Study - MDPI. Available at: [Link]

-

2-chloromethylthiophene - Organic Syntheses Procedure. Available at: [Link]

-

Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC. Available at: [Link]

-

Preparation, Characterization, and In Vivo Evaluation of Olanzapine Poly(D,L-lactide-co-glycolide) Microspheres - PMC - PubMed Central. Available at: [Link]

-

Development and validation of a novel HPLC-UV method for simultaneous determination of azathioprine metabolites in human red blood cells - NIH. Available at: [Link]

-

Process for the preparation of 2-\2-thienyl-ethylamine and derivatives thereof - European Patent Office - EP 0367233 A2. Available at: [Link]

-

N-Dealkylation of Amines - PMC. Available at: [Link]

-

Gabriel Synthesis: Mechanism & Examples - NROChemistry. Available at: [Link]

-

Synthesis of thiophene and Their Pharmacological Activity - International Journal of Pharmaceutical Research and Applications (IJPRA). Available at: [Link]

-

GC/MS, FTIR and NMR Studies for the Identification and Characterization of Clopidogrel Bisulfate Degradation Products - ResearchGate. Available at: [Link]

-

Synthesis and Pharmacological Study of Thiophene Derivatives - Impactfactor. Available at: [Link]

-

GC/MS, FTIR and NMR Studies for the Identification and Characterization of Clopidogrel Bisulfate Degradation Products. Available at: [Link]

-

Best Conditions For N-Alkylation? - Powered by XMB 1.9.11 - Sciencemadness.org. Available at: [Link]

-

Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride - PMC. Available at: [Link]

-

DEVELOPMENT & VALIDATION OF HPLC METHOD FOR ANALYSIS OF SOME ANTIHYPERTENSIVE AGENTS IN THEIR PHARMACEUTICAL DOSAGE FORMS | Journal of Drug Delivery and Therapeutics. Available at: [Link]

-

Eco-friendly synthesis of new olanzapine derivatives and evaluation of their anticancer potential - RSC Publishing. Available at: [Link]

-

Development and Validation of RP-HPLC Method for Estimation of Teneligliptin and its Impurity in Tablet. Available at: [Link]

-

Structure Elucidation by NMR - NMR Service | ETH Zurich. Available at: [Link]

Sources

- 1. chemistnotes.com [chemistnotes.com]

- 2. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]

- 3. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 4. CN111205266A - Synthetic method of 2-thiopheneacetic acid - Google Patents [patents.google.com]

- 5. sciencemadness.org [sciencemadness.org]

- 6. researchgate.net [researchgate.net]

- 7. ijcpa.in [ijcpa.in]

- 8. Development and validation of a novel HPLC-UV method for simultaneous determination of azathioprine metabolites in human red blood cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. US7863442B2 - Processes for the synthesis of olanzapine - Google Patents [patents.google.com]

- 13. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ijprajournal.com [ijprajournal.com]

Application Note: Chemoselective Suzuki-Miyaura Coupling of 2-(2-Chloroethyl)thiophene Scaffolds

The following Application Note is designed for researchers in medicinal chemistry and process development. It addresses the specific chemoselective challenges of coupling 2-(2-Chloroethyl)thiophene , a bifunctional scaffold containing both a heteroaromatic ring and an unactivated primary alkyl chloride.

Executive Summary & Strategic Analysis

This compound presents a unique synthetic challenge and opportunity due to its dual-electrophilic nature . It contains:

-

The Thiophene Ring (Csp²): Electron-rich, prone to electrophilic aromatic substitution, or cross-coupling if halogenated (e.g., at the 5-position).

-

The Alkyl Side Chain (Csp³-Cl): An unactivated primary alkyl chloride.

The Chemoselectivity Paradox

In standard Palladium-catalyzed Suzuki conditions (e.g., Pd(PPh₃)₄, Na₂CO₃), the C(sp³)-Cl bond is inert . The activation energy required for oxidative addition into an unactivated alkyl chloride is significantly higher than that for aryl bromides or iodides.

-

Scenario A (The "Passenger" Protocol): You wish to functionalize the thiophene ring (e.g., coupling a 5-bromo derivative) while preserving the chloroethyl tail for downstream nucleophilic displacement (e.g., amine alkylation for CNS targets).

-

Scenario B (The "Active" Protocol): You wish to couple directly at the alkyl chloride position to extend the carbon chain. This requires specialized "Next-Gen" catalysis (Nickel or bulky-phosphine Palladium) to overcome the high barrier of oxidative addition and suppress

-hydride elimination.

This guide provides validated protocols for both scenarios.

Decision Tree & Reaction Logic

The following diagram illustrates the divergent pathways based on catalyst selection.

Figure 1: Chemoselective divergence. Path A utilizes the kinetic inertness of the alkyl chloride, while Path B utilizes specialized ligands to lower the activation energy for sp³-Cl oxidative addition.

Protocol A: Ring Functionalization (The "Passenger" Alkyl Chloride)

Objective: Suzuki coupling of 5-bromo-2-(2-chloroethyl)thiophene with an aryl boronic acid. Mechanism: The Pd catalyst selectively undergoes oxidative addition at the C(sp²)-Br bond. The C(sp³)-Cl bond remains intact because Pd(PPh₃)₄ is not electron-rich enough to insert into the alkyl chloride.

Materials

-

Substrate: 5-Bromo-2-(2-chloroethyl)thiophene (1.0 equiv)

-

Nucleophile: Aryl Boronic Acid (1.2 equiv)

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)

-

Base: Sodium Carbonate (Na₂CO₃) (2.0 M aqueous solution, 2.5 equiv)

-

Solvent: 1,2-Dimethoxyethane (DME) or Toluene/Ethanol (4:1)

Step-by-Step Procedure

-